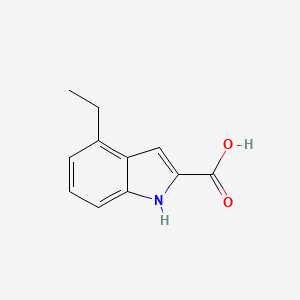

4-ethyl-1H-indole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-ethyl-1H-indole-2-carboxylic acid, also known as Ethyl indole-2-carboxylate, is a compound with the empirical formula C11H11NO2 . It is an indole that was synthesized by the thionyl chloride reaction of 1H-indole-2-carboxylic acid, followed by dissolution in ethanol .

Synthesis Analysis

The synthesis of indole derivatives has been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Molecular Structure Analysis

The molecular structure of this compound exhibits a herringbone pattern with the zigzag running along the b-axis direction . The molecule is nearly planar, with a root mean square deviation (r.m.s.d.) of 0.028 Å for the non-hydrogen atoms .Chemical Reactions Analysis

Indole derivatives have been investigated for their unique inhibitory properties, which are often attributed to the effect of the carboxamide moiety at positions 2 and 3 . These compounds have been studied for their potential to inhibit the activity of various enzymes and proteins .Physical and Chemical Properties Analysis

This compound has a molecular weight of 189.21 . It has a melting point of 122-125 °C .Scientific Research Applications

Oxygen Reduction Catalysts

Research demonstrates the use of indole-derived compounds in developing non-precious oxygen reduction catalysts. Indole-5-carboxylic acid, similar in structure to 4-ethyl-1H-indole-2-carboxylic acid, was used to create a carbon-supported catalyst complexed with copper ions. This catalyst showed excellent stability and efficiency in oxygen reduction reactions, indicating potential applications in fuel cell technology (Jianfeng Yu et al., 2014).

Plant Hormone Research

Indole derivatives have been instrumental in studying plant hormone interactions. For example, indoleacetic acid (IAA), a compound related to this compound, was found to induce expression of the ACS4 gene in Arabidopsis thaliana. This response is part of the plant's mechanism to produce ethylene, a critical hormone for various growth processes, highlighting the role of indole compounds in understanding plant biology (S. Abel et al., 1995).

Synthesis of Pharmaceutical Intermediates

Indole-2-carboxylic acid, closely related to this compound, serves as a versatile intermediate for synthesizing various pharmaceutically active agents. Its practical synthesis routes highlight the compound's importance in developing new drugs and therapies (Ting-ting Jiang et al., 2017).

Catalyst Support for Methanol Oxidation

Indole-derived polymers, including those based on indole carboxylic acids, have been developed as supports for platinum catalysts in methanol oxidation. This application is particularly relevant for fuel cell technologies, where efficient and durable catalysts are crucial (Tzi-Yi Wu et al., 2015).

Oxidation Chemistry and Electrochemical Studies

The oxidation behavior of indole-2-carboxylic acid in aqueous solutions has been thoroughly investigated, providing insights into the electrochemical properties and potential applications of indole derivatives in analytical chemistry. The study detailed the mechanisms and products of oxidation, demonstrating the compound's reactivity and potential for sensing or catalysis applications (R. Goyal & Aditi Sangal, 2005).

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, often leading to changes in cellular function . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to have antiviral activity, suggesting they may interact with pathways involved in viral replication .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

Safety and Hazards

Future Directions

Given the unique properties and potential applications of indole derivatives, it is expected that these compounds will continue to be a focus of research in the future . In particular, the investigation of novel methods of synthesis and the exploration of their biological activity are areas of ongoing interest .

Biochemical Analysis

Biochemical Properties

4-Ethyl-1H-indole-2-carboxylic acid, like other indole derivatives, has been found to interact with multiple receptors, contributing to its diverse biological activities . It binds with high affinity to these receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

Indole derivatives, including this compound, have been shown to influence cell function . They have been used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules . This includes enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

Indole derivatives are known for their stability and long-term effects on cellular function .

Metabolic Pathways

Indole derivatives, including this compound, are involved in various metabolic pathways . They interact with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Properties

IUPAC Name |

4-ethyl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-7-4-3-5-9-8(7)6-10(12-9)11(13)14/h3-6,12H,2H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTUWOSPQNHGMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=C(NC2=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248014-90-5 |

Source

|

| Record name | 4-ethyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2848367.png)

![9-(3-chlorophenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2848368.png)

![4-[(4-Phenoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2848380.png)

![4-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2848381.png)

![2-(2-(2-chloro-6-fluorophenyl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2848386.png)